2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-benzylacetamide
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Overview
Description
2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-benzylacetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyano, and thiophene groups, as well as a benzylacetamide moiety
Preparation Methods
The synthesis of 2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-benzylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiophene group: This step may involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the thiophene ring to the pyridine core.
Functionalization of the pyridine ring: Amino and cyano groups can be introduced through nucleophilic substitution reactions.
Attachment of the benzylacetamide moiety: This can be done through an amide coupling reaction using benzylamine and acetic acid derivatives.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-benzylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound and its analogs could be explored for their potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-benzylacetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Similar compounds to 2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-benzylacetamide include other pyridine derivatives with amino, cyano, and thiophene substitutions These compounds may share similar chemical properties but differ in their biological activities and applications
Properties
Molecular Formula |
C20H15N5OS2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-benzylacetamide |
InChI |
InChI=1S/C20H15N5OS2/c21-9-14-18(16-7-4-8-27-16)15(10-22)20(25-19(14)23)28-12-17(26)24-11-13-5-2-1-3-6-13/h1-8H,11-12H2,(H2,23,25)(H,24,26) |
InChI Key |
GMOHPXQFJTVQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Origin of Product |
United States |
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